4-Cyclopropoxy-2,6-bis(methylthio)pyridine
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Overview
Description
4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE is an organic compound with the molecular formula C10H13NOS2 and a molecular weight of 227.35 g/mol This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy and methylsulfanyl groups at the 4 and 2,6 positions, respectively
Preparation Methods
The synthesis of 4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Cyclopropoxy Group: The cyclopropoxy group is introduced via nucleophilic substitution reactions using cyclopropyl halides.
Addition of Methylsulfanyl Groups: The methylsulfanyl groups are added through thiolation reactions using methylthiolating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway chosen.
Scientific Research Applications
4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE can be compared with other pyridine derivatives, such as:
4-Cyclopropoxy-2-(methylsulfanyl)pyridine: This compound lacks one methylsulfanyl group, resulting in different chemical properties and reactivity.
2,6-Bis(methylsulfanyl)pyridine: This compound lacks the cyclopropoxy group, affecting its binding interactions and applications.
The uniqueness of 4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H13NOS2 |
---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
4-cyclopropyloxy-2,6-bis(methylsulfanyl)pyridine |
InChI |
InChI=1S/C10H13NOS2/c1-13-9-5-8(12-7-3-4-7)6-10(11-9)14-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
MYFDUICIISWOIU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=N1)SC)OC2CC2 |
Origin of Product |
United States |
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